molecular formula C20H17N5O2 B2582965 2-(1,2-benzoxazol-3-yl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}acetamide CAS No. 1203211-87-3

2-(1,2-benzoxazol-3-yl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}acetamide

Cat. No.: B2582965
CAS No.: 1203211-87-3
M. Wt: 359.389
InChI Key: ZMUYRIIJVYYTFW-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}acetamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.

    Acylation: The benzoxazole intermediate is then acylated with an acyl chloride or anhydride to introduce the acetamide group.

    Coupling with Pyridazine Derivative: The final step involves coupling the acetamide intermediate with a pyridazine derivative, such as 6-methylpyridazine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(1,2-Benzoxazol-3-yl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazole or pyridazine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,2-Benzoxazol-3-yl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or photo-luminescent dyes, due to its unique electronic properties.

    Biological Research: Researchers use the compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, resulting in anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

2-(1,2-Benzoxazol-3-yl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-13-6-11-19(24-23-13)21-14-7-9-15(10-8-14)22-20(26)12-17-16-4-2-3-5-18(16)27-25-17/h2-11H,12H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUYRIIJVYYTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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